1-Tritetracontene
Description
Properties
CAS No. |
66576-76-9 |
|---|---|
Molecular Formula |
C43H86 |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
tritetracont-1-ene |
InChI |
InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3 |
InChI Key |
MDJGEODRKKEELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 1 Tritetracontene
Identification and Detection in Biological Organisms
The identification of 1-tritetracontene in biological samples is typically achieved through sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). chromatographytoday.com This method allows for the separation of complex hydrocarbon mixtures and the precise identification of individual components based on their mass-to-charge ratio and retention time.
Cuticular hydrocarbons (CHCs) are a diverse group of lipids that form a critical barrier on the surface of insects, protecting them from desiccation and pathogen invasion. researchgate.netmyrmecologicalnews.org These hydrocarbons can be saturated (alkanes) or unsaturated (alkenes and alkadienes) and are often present as a complex mixture of straight-chain and branched compounds. researchgate.net 1-Tritetracontene is one of the many alkenes that have been identified as a component of these CHC profiles in various insect species. capes.gov.brresearchgate.net The specific composition of CHCs, including the presence and relative abundance of compounds like 1-tritetracontene, can vary significantly between species and even between individuals, and is influenced by both genetic and environmental factors. researchgate.net
The primary functions of CHCs are twofold: they provide essential waterproofing to prevent water loss, and they act as a crucial medium for chemical communication. chromatographytoday.comresearchgate.net These chemical signals can convey information about species, sex, reproductive status, and colony membership in social insects. chromatographytoday.com While linear alkanes are thought to be more critical for desiccation resistance, unsaturated hydrocarbons like 1-tritetracontene are often involved in the more complex signaling roles. chromatographytoday.comresearchgate.net
One of the well-documented sources of 1-tritetracontene is the American cockroach, Periplaneta americana. capes.gov.br Studies analyzing the cuticular lipids of this species have identified cis-15-tritetracontene as a notable component of its hydrocarbon profile. capes.gov.brresearchgate.net In Periplaneta americana, 1-tritetracontene is part of a complex mixture of hydrocarbons that coats the insect's body. epfl.ch
The table below presents the cuticular hydrocarbon profile of Periplaneta americana, indicating the relative abundance of various compounds, including tritetracontene.
| Compound | Abbreviation | Mean Area % |
| Tritetracontene | C43:1 | 0.28 |
This data is derived from gas chromatography-mass spectrometry (GCMS) analysis of the cuticular hydrocarbons of Periplaneta americana. epfl.ch
Biosynthetic Pathways and Regulation of 1 Tritetracontene
Enzymatic Machinery and Metabolic Precursors in Hydrocarbon Synthesis
The production of 1-Tritetracontene, a C43 alkene, initiates with the basic building block of fatty acid synthesis, acetyl-CoA. oup.com Through a coordinated enzymatic cascade, this precursor is elongated and modified to produce the final hydrocarbon. The key enzyme families implicated in this pathway are fatty acid synthases (FAS), fatty acid elongases (ELO), fatty acid desaturases (FAD), fatty acyl-CoA reductases (FAR), and cytochrome P450 (CYP) oxidative decarbonylases. researchgate.netresearchgate.net
The journey from a simple precursor to a very-long-chain fatty acid is orchestrated by two critical groups of enzymes: fatty acid synthases and elongases.
Fatty Acid Synthases (FAS): The process begins with FAS enzymes, which catalyze the formation of fatty acyl-CoA from acetyl-CoA and malonyl-CoA units. researchgate.net This initial phase produces straight-chain, even-numbered fatty acyl-CoAs as the chain length increases by two carbons with each cycle of malonyl-CoA addition. researchgate.net The synthesis of odd-numbered carbon chains can occur by substituting malonyl-CoA with propionyl-CoA in the initial step. researchgate.net FAS continues to elongate the fatty acyl-CoA chain up to a certain length, typically creating what are referred to as long-chain fatty acyl-CoAs. researchgate.net
Elongases (ELO): To achieve the substantial length required for compounds like 1-Tritetracontene (a 43-carbon chain), further elongation is necessary. This is the primary function of fatty acid elongase systems. nih.gov These enzymes take the long-chain fatty acyl-CoAs produced by FAS and continue to add two-carbon units from malonyl-CoA, ultimately generating very-long-chain fatty acyl-CoAs (VLCFAs). researchgate.net The diversity and specificity of elongase enzymes are crucial for determining the final chain length of the hydrocarbon. nih.gov To produce an alkene like 1-Tritetracontene, a desaturation step is also required. Fatty acid desaturases introduce double bonds into the fatty acyl-CoA chain before the final conversion steps. oup.comresearchgate.net
The final stages of hydrocarbon synthesis involve the conversion of the very-long-chain fatty acyl-CoA into a hydrocarbon.
Fatty Acyl-CoA Reductase (FAR): Once the appropriate chain length (e.g., C44 for a C43 hydrocarbon) and saturation are achieved, the very-long-chain fatty acyl-CoA is acted upon by fatty acyl-CoA reductases. These enzymes reduce the acyl-CoA thioester to a very-long-chain fatty aldehyde. researchgate.netpnas.org This reduction is a critical preparatory step for the final decarbonylation. nih.gov
Cytochrome P450 Systems: The terminal and defining step in insect hydrocarbon biosynthesis is the oxidative decarbonylation of the aldehyde. researchgate.net This reaction is catalyzed by a specific, insect-exclusive subfamily of cytochrome P450 enzymes, designated CYP4G. researchgate.netpnas.org This enzyme converts the long-chain aldehyde into a hydrocarbon that is one carbon shorter, with the release of carbon dioxide. pnas.org For the synthesis of 1-Tritetracontene (C43H86), a C44 aldehyde precursor would be decarbonylated by a CYP4G enzyme. pnas.orgnih.gov This enzymatic step is a key evolutionary innovation that is considered crucial for the ability of insects to colonize terrestrial environments by providing a waterproof cuticular layer. pnas.org
Table 1: Key Enzyme Families in 1-Tritetracontene Biosynthesis
| Enzyme Family | Abbreviation | Metabolic Role |
| Fatty Acid Synthase | FAS | Initiates and elongates fatty acyl-CoA chains from acetyl-CoA and malonyl-CoA. oup.comresearchgate.net |
| Fatty Acid Elongase | ELO | Extends long-chain fatty acyl-CoAs to very-long-chain fatty acyl-CoAs. researchgate.netnih.gov |
| Fatty Acid Desaturase | FAD | Introduces double bonds into the acyl chain to form alkene precursors. oup.comresearchgate.net |
| Fatty Acyl-CoA Reductase | FAR | Reduces very-long-chain fatty acyl-CoAs to very-long-chain aldehydes. oup.comnih.gov |
| Cytochrome P450 | CYP4G | Catalyzes the final oxidative decarbonylation of aldehydes to form hydrocarbons. researchgate.netpnas.org |
Cellular and Tissue Localization of Biosynthetic Processes (e.g., Oenocytes)
The de novo synthesis of cuticular hydrocarbons, including very-long-chain alkenes like 1-Tritetracontene, is not a ubiquitous process within the insect body. It is localized to specialized cells known as oenocytes. oup.comresearchgate.netnih.gov These cells are typically found associated with the epidermis and the peripheral fat body. oup.comresearchgate.net
While the fat body is a primary site for general lipid synthesis, which shares initial steps with CHC biosynthesis (utilizing FAS, elongases, and desaturases), oenocytes are specifically enriched with the enzymes required for the complete pathway, particularly the final reductive and decarbonylative steps. biorxiv.org The high expression of CYP4G and fatty acyl-CoA reductase in oenocytes underscores their role as the primary factories for hydrocarbon production. pnas.orgnih.gov The close association of oenocytes with the epidermis facilitates the transport and deposition of the newly synthesized hydrocarbons onto the insect's cuticle, where they form a protective layer.
Endogenous and Exogenous Factors Influencing Biosynthetic Regulation
The production of 1-Tritetracontene and other cuticular hydrocarbons is a tightly regulated process, influenced by a variety of internal and external factors. This regulation ensures that the CHC profile is adapted to the insect's developmental stage, physiological state, and environmental conditions.
Endogenous Factors: Genetic control is fundamental to the regulation of CHC biosynthesis. The expression levels of the biosynthetic genes—including specific FAS, elongase, reductase, and CYP4G genes—are developmentally and tissue-specifically regulated. oup.combiorxiv.org For instance, the diversity of the CHC profile can be linked to the expansion and evolution of the gene families involved, particularly FAS and elongases. oup.comnih.gov The rapid evolution of fatty acyl-CoA reductase (FAR) genes in some species highlights their role in the diversification of CHC synthesis. nih.gov Hormonal signals are also known to play a significant role in coordinating hydrocarbon production with developmental transitions.
Exogenous Factors: The composition of the cuticular hydrocarbon layer is not static and can be influenced by external environmental conditions. researchgate.net Diet is a significant factor, as the building blocks for CHC synthesis are derived from fatty acid metabolism, which is directly linked to nutrient intake. researchgate.net Temperature and humidity can also influence the CHC profile, as a primary function of these lipids is to prevent desiccation. pnas.org Changes in the environment may trigger regulatory adjustments in the biosynthetic pathway to alter the quantity or composition of the CHCs to maintain homeostasis.
Synthetic Methodologies and Chemical Transformations of 1 Tritetracontene
Rational Design and Total Synthesis Approaches to Long-Chain Alkenes
The synthesis of very long-chain alkenes like 1-tritetracontene is not a trivial endeavor and often requires specialized synthetic methodologies. While specific industrial synthesis pathways for 1-tritetracontene are not widely documented, general strategies for assembling long hydrocarbon chains with a terminal double bond are applicable. These can include:
Oligomerization of shorter alkenes: Ziegler-Natta catalysts can be employed to polymerize shorter alkenes, such as ethylene (B1197577), to produce a range of alpha-olefins. However, achieving a specific chain length of 43 carbons with high selectivity can be challenging.
Catalytic dehydrogenation of alkanes: The corresponding long-chain alkane, tritetracontane, could theoretically be dehydrogenated to introduce a double bond. vulcanchem.com This process, often requiring high temperatures and catalysts, may lead to a mixture of isomers. savemyexams.com
Wittig reaction: This powerful olefination reaction provides precise control over the location of the double bond. A long-chain aldehyde could be reacted with a methylidene phosphorane to yield the terminal alkene. This method offers high regioselectivity, which is crucial for synthesizing 1-tritetracontene.
Microbial synthesis is also emerging as a sustainable approach for producing long-chain α-alkenes. nih.gov Engineered microorganisms, such as the yeast Pichia pastoris, have been developed to produce alkenes from renewable feedstocks like methanol (B129727) through the decarboxylation of fatty acids. nih.gov While not yet specific to 1-tritetracontene, this technology holds promise for the future bio-based production of very long-chain olefins.
Stereoselective Synthesis of Terminal Alkenes
The synthesis of terminal alkenes often involves strategies that ensure the double bond is located at the C-1 position. While stereoselectivity in terms of E/Z isomerism is not a factor for a terminal alkene like 1-tritetracontene, the regioselectivity of its formation is paramount. Several modern synthetic methods offer high control over the placement of the terminal double bond.
For instance, hydroboration-isomerization reactions can be used to shift an internal double bond in a long-chain alkene to the terminal position. uantwerpen.be This method has been shown to be effective for long-chain alkenes, although it may require specific conditions, such as the use of apolar solvents, to achieve high yields. uantwerpen.be
Another approach involves the direct synthesis of terminal alkynes from terminal alkenes, which can then be selectively reduced to the corresponding alkene. acs.org This two-step, one-pot process utilizes a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenation. acs.org
Catalytic Strategies for Carbon-Carbon Bond Formation
The construction of the 43-carbon backbone of 1-tritetracontene relies on efficient carbon-carbon bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. chemistryworld.com These reactions allow for the precise and efficient coupling of smaller organic fragments.
| Catalytic Strategy | Description | Potential Application for 1-Tritetracontene Synthesis |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Coupling a long-chain alkylborane with a vinyl halide. |
| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Coupling a long-chain vinyl halide with ethylene. |
| Grignard Coupling | Nickel- or palladium-catalyzed coupling of a Grignard reagent with an organohalide. | Stepwise chain extension using smaller alkyl Grignard reagents and dihaloalkanes. |
| Olefin Metathesis | Metal-catalyzed redistribution of alkene bonds. | Cross-metathesis of a shorter terminal alkene with a long-chain internal alkene. |
Lignin-based catalysts are also being explored for C-C bond formation, offering a more sustainable alternative to traditional metal catalysts. mdpi.com
Derivatization and Functionalization Reactions of the Alkene Moiety
The terminal double bond is the most reactive site in the 1-tritetracontene molecule, making it a key target for chemical modifications. ontosight.ai
Electrophilic and Radical Addition Reactions
The electron-rich double bond of 1-tritetracontene is susceptible to attack by electrophiles. science-revision.co.uk
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a 1,2-dihalotritetracontane. vulcanchem.comchemguide.co.uk This reaction proceeds via an electrophilic addition mechanism. science-revision.co.uk
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a 2-halotritetracontane, following Markovnikov's rule. savemyexams.com However, in the presence of peroxides, the radical addition of HBr can occur, leading to the anti-Markovnikov product, 1-bromotritetracontane. masterorganicchemistry.comlibretexts.org
Radical addition reactions can also be initiated by other radical species. openstax.org For example, the peroxide-induced addition of carbon tetrachloride has been observed for alkenes. msu.edu
Olefin Metathesis and Cross-Coupling Reactions
Olefin metathesis, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), provides a versatile tool for modifying the alkene. Self-metathesis of 1-tritetracontene would lead to the formation of ethylene and an internal alkene with an 84-carbon chain. Cross-metathesis with other alkenes could be used to introduce new functional groups or alter the chain length.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can also be employed to functionalize the alkene. dicp.ac.cnresearchgate.net For instance, a tandem diboration/cross-coupling reaction could convert 1-tritetracontene into a variety of chiral products. nih.gov
Integration of 1-Tritetracontene Derivatives in Materials Science
The long, linear hydrocarbon chain of 1-tritetracontene and its derivatives makes them interesting candidates for applications in materials science. ktu.lt
Lubricant Additives: Long-chain alkenes can function as viscosity modifiers in high-temperature lubricants. vulcanchem.com Their linear structure allows for ordered molecular packing, which can enhance the film strength of the lubricant.
Polymers: The terminal double bond allows 1-tritetracontene to act as a monomer in polymerization reactions. ontosight.ai This could lead to the formation of poly(1-tritetracontene), a polymer with long, unbranched side chains, which may exhibit unique thermal and mechanical properties. Radical-initiated polymerization is a potential route, though steric hindrance from the long chain might affect the polymerization process. vulcanchem.com
Self-Assembled Monolayers (SAMs): Functionalized derivatives of 1-tritetracontene, such as those with thiol or silane (B1218182) head groups, could be used to form highly ordered self-assembled monolayers on various substrates. The long alkyl chain would promote strong van der Waals interactions, leading to well-organized and stable films with potential applications in surface modification, nanotechnology, and electronics.
Further research into the synthesis and functionalization of 1-tritetracontene will undoubtedly open up new avenues for its application in advanced materials.
Polymerization and Copolymerization Studies
Scientific literature focusing specifically on the polymerization and copolymerization of 1-tritetracontene is limited. However, general principles of long-chain α-olefin reactivity provide a theoretical framework for its potential behavior.
Long-chain α-olefins, such as 1-tritetracontene, are known to be challenging monomers for polymerization due to steric hindrance imposed by the long alkyl chain. vulcanchem.comrsc.org The terminal double bond in 1-tritetracontene is the site for potential polymerization reactions. vulcanchem.com These reactions are typically initiated by radical or coordination catalysts. vulcanchem.comlibretexts.org
Homopolymerization:
The homopolymerization of 1-tritetracontene would theoretically yield poly(1-tritetracontene). The reaction would proceed via the addition of monomer units at the activated chain end. However, the bulky tritetracontyl side chain is expected to significantly reduce the rate of polymerization and the achievable molecular weight of the resulting polymer compared to shorter-chain α-olefins. rsc.org
Copolymerization:
Data on the reactivity ratios for the copolymerization of 1-tritetracontene are not available in the reviewed literature. These ratios would be crucial for predicting the composition of the resulting copolymer and the distribution of the monomer units along the polymer chain.
Table 1: Potential Polymerization Methods for 1-Tritetracontene
| Polymerization Type | Catalyst/Initiator Type | Potential Outcome | Challenges |
| Radical Polymerization | Peroxides, Azo compounds | Poly(1-tritetracontene) | Steric hindrance, low molecular weight |
| Coordination Polymerization | Ziegler-Natta, Metallocene catalysts | Potentially higher molecular weight and stereoregular polymer | Catalyst sensitivity, steric hindrance rsc.orggoogle.com |
| Copolymerization | Various, depending on comonomer | Copolymers with modified properties | Lack of specific reactivity ratio data |
Reactivity with Anhydrides in Composite Formulations
The reaction of 1-tritetracontene with anhydrides, such as maleic anhydride (B1165640), is a key chemical transformation for its potential application in composite materials. This reaction typically results in the formation of an alkenyl succinic anhydride derivative.
The reaction involves the 'ene' reaction, where the alkene (1-tritetracontene) reacts with the enophile (maleic anhydride) to form a new carbon-carbon bond and a succinic anhydride ring attached to the tritetracontyl chain. This functionalization introduces polar anhydride groups onto the non-polar hydrocarbon backbone of 1-tritetracontene.
These maleated long-chain alkenes can then be used as coupling agents or compatibilizers in composite formulations. The anhydride functionality can react with hydroxyl groups present on the surface of fillers (like wood flour, glass fibers, or minerals) or with the matrix polymer, thereby improving the interfacial adhesion between the filler and the polymer matrix. researchgate.netontosight.ai This enhanced adhesion typically leads to improved mechanical properties of the final composite material.
While specific studies detailing the reaction of 1-tritetracontene with anhydrides and their use in composites are not found in the available literature, the general chemistry is well-established for other long-chain α-olefins. researchgate.net The efficiency of the maleation reaction and the performance of the resulting composite would depend on reaction conditions such as temperature, catalyst, and the specific composition of the composite.
Table 2: Potential Reaction of 1-Tritetracontene with Maleic Anhydride
| Reactants | Product | Potential Application in Composites | Expected Improvement in Composites |
| 1-Tritetracontene, Maleic Anhydride | Tritetracontenyl succinic anhydride | Coupling agent, Compatibilizer | Improved interfacial adhesion, enhanced mechanical properties |
Advanced Analytical Characterization of 1 Tritetracontene
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to isolating and purifying 1-tritetracontene from complex mixtures and for assessing its volatile and non-volatile profile.
Gas chromatography is a primary technique for analyzing the volatile components of a sample containing 1-tritetracontene. Given the high boiling point of this long-chain hydrocarbon, a carefully designed temperature program is essential for its successful elution and separation from other components.
Instrumentation and Conditions: A typical GC analysis of long-chain alkenes would employ a high-temperature, non-polar or mid-polarity capillary column to achieve good resolution. A flame ionization detector (FID) is commonly used due to its excellent sensitivity to hydrocarbons.
For the analysis of compounds similar to 1-tritetracontene, such as long-chain alkenones, a mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase has been shown to provide superior separation compared to standard non-polar phases. researchgate.net A temperature program for analyzing such long-chain molecules would typically start at a moderate temperature, followed by a ramp to a high final temperature to ensure the elution of the high-molecular-weight compounds. researchgate.netmdpi.com
Below is a hypothetical, yet representative, GC-FID method for the analysis of 1-tritetracontene:
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Poly(trifluoropropylmethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 300 °C |
| Oven Program | Initial temperature 150 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 15 min) |
| Detector Temperature | 325 °C |
| Injection Mode | Splitless |
For the separation and purification of non-volatile samples or for isolating 1-tritetracontene from complex matrices at a preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. The separation of long-chain alkenes, which are non-polar, is effectively achieved using argentation chromatography. This technique utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds in alkenes. silicycle.comsilicycle.com
Methodology: A silica (B1680970) gel column impregnated with silver nitrate (B79036) is typically used. The mobile phase consists of non-polar solvents. The strength of the interaction between the alkene and the silver ions, and thus the retention time, depends on the steric accessibility of the double bond.
A potential HPLC method for the separation of 1-tritetracontene is outlined below:
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV or Evaporative Light Scattering Detector (ELSD) |
| Column | Silica gel impregnated with 10-20% silver nitrate |
| Mobile Phase | Isocratic elution with a mixture of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or toluene |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 1-tritetracontene, which aids in its identification and structural confirmation.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For 1-tritetracontene, electron ionization (EI) is a common ionization method. The resulting mass spectrum will show the molecular ion (M⁺) and a series of fragment ions. The molecular ion of alkenes is typically distinct. wisc.edu
The fragmentation of long-chain 1-alkenes is characterized by a series of losses of alkyl radicals, resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org A prominent fragmentation pathway for alkenes is the cleavage at the allylic position (the C-C bond beta to the double bond), which leads to the formation of a resonance-stabilized allylic cation. youtube.com For 1-tritetracontene (molecular weight 602.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 602.
A representative table of expected key fragments for 1-tritetracontene in a 70 eV EI-MS spectrum is provided below, extrapolated from data for similar long-chain alkenes like 1-tetradecene. nih.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 602 | [C₄₃H₈₆]⁺ | Molecular Ion |
| 573 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 559 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| ... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments |
| 55, 69, 83... | [C₄H₇]⁺, [C₅H₉]⁺, [C₆H₁₁]⁺... | Characteristic alkene fragments |
MALDI-MS is a soft ionization technique particularly suited for the analysis of high molecular weight and thermally labile compounds. For nonpolar, high molecular weight hydrocarbons like 1-tritetracontene, which are challenging to ionize directly, a matrix and a cationizing agent are typically required.
Methodology: Dithranol is a common matrix used for the analysis of synthetic polymers and may be suitable for long-chain alkenes. researchgate.netresearchgate.net To facilitate ionization, a cationizing agent, such as silver trifluoroacetate (B77799) (AgTFA), is added to the sample-matrix mixture. The silver ions (Ag⁺) form adducts with the double bond of the alkene, allowing for its detection as [M+Ag]⁺.
A summary of a potential MALDI-MS protocol for 1-tritetracontene is as follows:
| Parameter | Description |
|---|---|
| Instrument | MALDI-Time of Flight (TOF) Mass Spectrometer |
| Matrix | Dithranol |
| Cationizing Agent | Silver Trifluoroacetate (AgTFA) |
| Sample Preparation | The sample, matrix, and cationizing agent are co-crystallized on the MALDI target plate. |
| Expected Ion | [C₄₃H₈₆ + Ag]⁺ |
Advanced Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopic techniques provide detailed information about the chemical bonds and the arrangement of atoms within the 1-tritetracontene molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 1-tritetracontene, the key characteristic absorptions are those associated with the terminal double bond and the long alkyl chain. Based on data for other long-chain 1-alkenes such as 1-docosene, the following peaks are expected. jddtonline.infospectroscopyonline.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | =C-H Stretch | Alkene |
| 2955-2850 | C-H Stretch | Alkane |
| ~1640 | C=C Stretch | Alkene |
| ~1465 | C-H Bend (Scissoring) | Alkane (CH₂) |
| ~990 and ~910 | =C-H Bend (Out-of-plane) | Monosubstituted Alkene |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. For 1-tritetracontene, the NMR spectra would show distinct signals for the protons and carbons in different chemical environments. The expected chemical shifts can be estimated based on data for other long-chain alpha-olefins. acs.orgmdpi.comrsc.org
¹H NMR Spectrum: The proton NMR spectrum of 1-tritetracontene is expected to show signals for the terminal alkene protons, the allylic protons, the methylene (B1212753) protons of the long chain, and the terminal methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~5.8 | ddt (doublet of doublets of triplets) | -CH=CH₂ |
| ~4.9 | m (multiplet) | -CH=CH₂ |
| ~2.0 | q (quartet) | -CH₂-CH=CH₂ (allylic) |
| ~1.2-1.4 | br s (broad singlet) | -(CH₂)₃₈- |
| ~0.88 | t (triplet) | -CH₃ |
¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~139 | -CH=CH₂ |
| ~114 | -CH=CH₂ |
| ~34 | -CH₂-CH=CH₂ (allylic) |
| ~29-32 | -(CH₂)₃₈- |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of hydrogen atoms. For 1-tritetracontene, both ¹H and ¹³C NMR are employed to confirm the position of the double bond and the nature of the long alkyl chain.
In ¹H NMR spectroscopy, the protons on the terminal double bond (alkenyl hydrogens) are the most characteristic, appearing in a distinct downfield region of the spectrum compared to the protons of the saturated alkyl chain. libretexts.org The movement of electrons in the pi bond creates a local magnetic field that strongly deshields these protons. libretexts.org The remaining protons of the long methylene chain typically resonate as a large, overlapping multiplet in the upfield region, while the terminal methyl group appears as a distinct triplet.
¹³C NMR spectroscopy is equally informative, clearly distinguishing the sp²-hybridized carbons of the double bond from the sp³-hybridized carbons of the alkyl chain. The carbons of the double bond appear significantly downfield (100-170 ppm) compared to the alkane carbons. libretexts.org This provides unambiguous confirmation of the presence and placement of the alkene functional group.
Interactive Data Table: Predicted NMR Chemical Shifts for 1-Tritetracontene
| Atom Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) | Description |
| CH ₂=CH-R (H-1) | ~4.9-5.0 | ~114.1 | Terminal vinyl protons, typically a multiplet. |
| CH₂=CH -R (H-2) | ~5.7-5.9 | ~139.1 | Internal vinyl proton, deshielded, typically a multiplet. |
| =CH-CH ₂-R (H-3) | ~2.0-2.1 | ~33.9 | Allylic protons, deshielded relative to other methylenes. |
| -(CH ₂)₃₉- | ~1.2-1.4 | ~29.0-32.0 | Bulk methylene protons of the long alkyl chain. |
| -CH ₃ (H-43) | ~0.8-0.9 | ~14.1 | Terminal methyl group protons, typically a triplet. |
Note: Predicted values are based on typical chemical shifts for long-chain terminal alkenes. Actual experimental values may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For 1-tritetracontene, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the C=C double bond and the various C-H bonds.
The key diagnostic peaks for the terminal alkene group include the C=C stretching vibration and the stretching and bending vibrations of the C-H bonds attached to the double bond (=C-H). mit.edu The =C-H stretching vibration appears at a higher frequency (above 3000 cm⁻¹) than the C-H stretches of the saturated alkyl chain (below 3000 cm⁻¹), providing a clear distinction. masterorganicchemistry.com Additionally, strong out-of-plane C-H bending vibrations (wags) are characteristic of terminal alkenes. spectroscopyonline.com The long alkyl chain gives rise to strong C-H stretching and bending absorptions typical of alkanes.
Interactive Data Table: Characteristic IR Absorption Bands for 1-Tritetracontene
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3070 - 3090 | Medium |
| C-H Asymmetric/Symmetric Stretch (sp³) | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1650 | Medium to Weak |
| C-H Bend (CH₂) | 1460 - 1470 | Medium |
| =C-H Out-of-Plane Bend (Wag) | 910 - 990 | Strong |
Bioanalytical Detection Systems for Biological Activity Assessment
Electroantennography (EAG) Coupled Techniques
Electroantennography (EAG) is a powerful bioassay technique used to measure the olfactory response of an insect's antenna to volatile chemical compounds. ockenfels-syntech.comwikipedia.org It is an essential tool in chemical ecology for identifying biologically active compounds, such as pheromones, that mediate insect behavior. researchgate.net The technique involves placing electrodes at the base and tip of an isolated insect antenna and measuring the change in electrical potential (depolarization) that occurs when the antenna is exposed to an odorant. uni-goettingen.de
When coupled with gas chromatography (GC), the technique is known as GC-EAD (Electroantennographic Detection). A sample containing volatile compounds is first separated by the GC, and the effluent is split, with one portion going to a standard chemical detector (like a flame ionization detector or mass spectrometer) and the other portion being passed over the insect antenna. uni-goettingen.de This allows for the simultaneous detection of a chemical compound and its corresponding biological activity.
For a compound like 1-tritetracontene, which is a very long-chain hydrocarbon, its volatility is low. However, many insects use such long-chain alkenes as contact pheromones or components of their cuticular hydrocarbon profiles for species and sex recognition. nih.gov GC-EAD can be instrumental in determining if a specific insect species possesses olfactory sensory neurons that respond to 1-tritetracontene, thereby indicating its potential role as a semiochemical.
Chemometric Approaches for Profile Discrimination and Quantification
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. It is particularly valuable for the analysis of complex mixtures where the profiles of multiple components are used for classification, discrimination, or quantification. Long-chain hydrocarbons, including 1-tritetracontene, often occur in nature as part of complex blends, such as the cuticular hydrocarbon profiles of insects.
Analytical techniques like GC-MS produce large datasets containing information on numerous compounds within a sample. Chemometric methods, such as Principal Component Analysis (PCA), can be applied to these datasets to reduce dimensionality and visualize patterns. This allows researchers to discriminate between different groups of samples based on variations in their chemical profiles. For example, PCA could differentiate insect species or sexes based on subtle quantitative differences in their cuticular hydrocarbon blends, which may include 1-tritetracontene.
For quantification, methods like Partial Least Squares (PLS) regression can be employed. These techniques build predictive models that correlate the analytical data (e.g., chromatograms or spectra) with the concentration of specific analytes. By applying chemometric factor analysis to spectral data obtained over time, it is possible to accurately determine the change in concentration of a specific compound within a mixture. acs.org Such approaches are crucial for quantitative studies in chemical ecology and metabolomics where the absolute or relative amounts of compounds like 1-tritetracontene are of interest.
Biological and Behavioral Roles of 1 Tritetracontene
Role as Chemical Communication Signals (Semiochemicals)
Semiochemicals are chemical substances that carry information between organisms. plantprotection.plplantprotection.pl In the intricate world of insect communication, these signals are paramount for survival and reproduction. researchgate.net Long-chain hydrocarbons are a significant class of semiochemicals, primarily acting as non-volatile contact cues on the surface of an insect's cuticle.
Modulation of Aggregation Behavior
Aggregation pheromones are semiochemicals that induce individuals of the same species to gather in a specific location for purposes such as defense, overcoming host resistance, or mating. wikipedia.org While direct evidence for 1-tritetracontene as a primary aggregation pheromone is scarce, it is plausible that it could act as a synergistic component within a more complex blend of chemical cues that signal a suitable habitat or resource, thereby modulating aggregation behavior. The presence of specific CHC profiles can contribute to the chemical signature of a group, reinforcing aggregation.
Interspecies and Intraspecies Recognition Cues
Cuticular hydrocarbons are fundamental to recognition systems in many insect species, particularly social insects. These compounds form a chemical signature on the cuticle that allows for the distinction between nestmates and non-nestmates (intraspecies recognition) and between different species (interspecies recognition).
The composition of CHCs, including the presence and relative abundance of specific alkenes like 1-tritetracontene, can vary based on genetics, diet, and colony odor, creating a unique profile. This chemical "password" is critical for maintaining the social integrity of colonies. For example, guard insects may inspect the CHC profile of an incoming individual to determine if it is a member of the colony.
Pheromonal Functions in Insect Systems
Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. researchgate.net Beyond recognition, CHCs can have specific pheromonal functions, particularly in the context of reproduction. In some species, the CHC profile differs between males and females and can signal sexual maturity and receptivity. It is conceivable that 1-tritetracontene could be a component of a female's CHC profile that signals her reproductive status to potential mates.
| Pheromone Type | Function | Potential Role of 1-Tritetracontene |
| Aggregation Pheromone | Attracts individuals of the same species to a specific location. | Component of a chemical blend signaling a resource or suitable habitat. |
| Recognition Cue | Allows for the identification of nestmates, kin, or species. | Part of the unique cuticular hydrocarbon profile for intraspecies and interspecies recognition. |
| Sex Pheromone | Signals reproductive status and attracts mates. | A component of the female cuticular hydrocarbon profile indicating sexual maturity. |
Mechanisms of Olfactory and Contact Chemoreception in Organisms
The perception of chemical signals like 1-tritetracontene occurs through chemoreception. Given its low volatility as a very long-chain hydrocarbon, 1-tritetracontene is most likely perceived through contact chemoreception rather than olfaction (smell).
Insects possess specialized sensory organs, such as sensilla on their antennae and legs, which are equipped with chemoreceptors. When an insect makes physical contact with another individual, these receptors can detect the specific CHCs on the other's cuticle. This interaction triggers a neural signal that is processed in the insect's brain, leading to a behavioral response, such as acceptance into the colony, aggression, or mating behavior. The precise molecular mechanisms for the detection of such long-chain alkenes are a subject of ongoing research, but it is understood to involve specific binding proteins and receptor neurons tuned to the shape and chemical properties of these molecules.
Computational Chemistry and Molecular Modeling of 1 Tritetracontene
Conformational Analysis and Energetic Stability Predictions
The conformational landscape of 1-tritetracontene, a long-chain alkene, is vast and complex due to the high degree of rotational freedom along its carbon-carbon single bonds. vulcanchem.com Computational methods are essential to explore this landscape and predict the most energetically stable conformations.
Conformational Analysis:
The flexibility of the 43-carbon chain in 1-tritetracontene results in a multitude of possible conformations. vulcanchem.com The most stable conformation for long-chain alkanes is typically an all-"anti" or zig-zag arrangement, which minimizes steric repulsion. libretexts.orgmakingmolecules.com However, the presence of the terminal double bond in 1-tritetracontene introduces specific conformational preferences. Studies on shorter 1-alkenes have shown that the most stable conformer often exhibits a bent-inward geometry, where the alkyl chain folds towards the π-bond. researchgate.net This is in contrast to the straight, zig-zag conformation favored by the corresponding alkanes. researchgate.net
The presence of gauche interactions, where dihedral angles are approximately 60°, can introduce bends or kinks in the chain. libretexts.org While the anti conformation is generally more stable, the energy difference between anti and gauche conformations is often not large enough to prevent rotation at room temperature, leading to a dynamic mixture of conformers. libretexts.org For long-chain alkenes like 1-tritetracontene, this dynamic behavior is expected to be even more pronounced.
Energetic Stability Predictions:
Computational chemistry allows for the calculation of the potential energy of various conformers. For a molecule as large as 1-tritetracontene, a full 3D conformational analysis is computationally demanding. vulcanchem.com However, by sampling key dihedral angles, an energy landscape can be constructed to identify low-energy conformers. For instance, in studies of similar long-chain molecules, sampling every staggered conformation can lead to a large number of potential conformers to be analyzed for their energy minima. acs.org
The table below summarizes the key conformational states and their general stability characteristics, which are applicable to the long alkyl chain of 1-tritetracontene.
| Conformation | Dihedral Angle | Relative Energy | Characteristics |
| Anti | 180° | Lowest | Most stable, minimized steric repulsion. libretexts.org |
| Gauche | 60° | Higher than anti | Introduces kinks in the carbon chain. libretexts.org |
| Eclipsed | 0° | Highest | Least stable, significant steric repulsion. libretexts.org |
This table provides a generalized view of conformational stability based on principles observed in similar long-chain hydrocarbons.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 1-tritetracontene. taylorandfrancis.comchimicatechnoacta.ru These methods solve the Schrödinger equation approximately to provide detailed information about electron distribution and orbital energies. hokudai.ac.jpfortunejournals.comwikipedia.org
Electronic Structure:
The most prominent feature of 1-tritetracontene's electronic structure is the carbon-carbon double bond (C=C). This bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. sydney.edu.au The π-bond creates a region of high electron density above and below the plane of the double bond, making it susceptible to attack by electrophiles. ibchem.com
The sp² hybridized carbon atoms of the double bond are more electron-withdrawing than the sp³ hybridized carbons of the alkyl chain. libretexts.org This creates a weak dipole moment along the bond between the sp² and sp³ carbons. libretexts.org
Key electronic properties that can be calculated using quantum chemistry include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru
HOMO: The HOMO of an alkene is typically associated with the π-orbital of the C=C double bond. Its energy level indicates the molecule's ability to donate electrons.
LUMO: The LUMO is associated with the corresponding π* antibonding orbital. Its energy level relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests higher reactivity.
The following table presents conceptual data for the electronic properties of 1-tritetracontene, based on general principles of long-chain alkenes.
| Property | Description | Significance for 1-Tritetracontene |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the π-electrons of the double bond; indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the π* antibonding orbital; indicates ability to accept electrons in reactions. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. chimicatechnoacta.ru | A key indicator of chemical reactivity; a smaller gap implies higher reactivity. chimicatechnoacta.ru |
| Electron Density | Distribution of electrons in the molecule. | High electron density at the C=C double bond is the primary site for chemical reactions. ibchem.com |
This table is illustrative and actual values would require specific quantum chemical calculations.
Reactivity:
The terminal double bond is the most reactive site in the 1-tritetracontene molecule. vulcanchem.com Quantum chemical calculations can model various reactions, such as:
Electrophilic Addition: The high electron density of the π-bond makes it nucleophilic and prone to attack by electrophiles. ibchem.com This is the most common reaction type for alkenes.
Hydrogenation: The addition of hydrogen across the double bond to form the corresponding alkane, tritetracontane. vulcanchem.com
Halogenation: The addition of halogens (e.g., Br₂) across the double bond. vulcanchem.com
Polymerization: The potential to undergo polymerization, although steric hindrance from the long chain might be a factor. vulcanchem.com
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kallipos.grnih.gov For 1-tritetracontene, MD simulations can provide valuable insights into its bulk properties and how its molecules interact with each other. vulcanchem.com
The primary intermolecular forces in non-polar molecules like 1-tritetracontene are van der Waals dispersion forces. libretexts.orgstudymind.co.uk The strength of these forces depends on the size and shape of the molecule. The long, linear chain of 1-tritetracontene allows for a large surface area of contact between molecules, leading to significant dispersion forces. makingmolecules.comchemistrystudent.com
MD simulations can model how these forces influence the packing of 1-tritetracontene molecules in the solid and liquid states. nih.gov The simulations can predict properties such as density, viscosity, and diffusion coefficients. The presence of the double bond can introduce "kinks" in the chain, affecting how efficiently the molecules can pack together. makingmolecules.com This is in contrast to saturated long-chain alkanes, which can stack more closely, generally resulting in higher melting points. makingmolecules.comwou.edu
Simulations can also explore how 1-tritetracontene interacts with other molecules or surfaces. For example, its potential use as a lubricant additive could be investigated by simulating its behavior between two surfaces. vulcanchem.com
Predictive Models for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or properties of a chemical based on its molecular structure. wm.eduresearchgate.net For a molecule like 1-tritetracontene, SAR models could be developed to predict its behavior in various applications, such as its efficacy as a lubricant additive or its potential role in biological systems.
The development of a QSAR model involves identifying molecular descriptors that correlate with a specific activity. nih.govtechno-press.org For long-chain alkenes, these descriptors might include:
Molecular Weight: A fundamental property that influences physical characteristics.
Chain Length: Directly related to the strength of van der Waals forces. chemistrystudent.com
Degree of Unsaturation: The presence and position of double bonds, which are key reactive sites.
Molecular Volume and Surface Area: These descriptors relate to how the molecule interacts with its environment. makingmolecules.comnih.gov
Electronic Properties: Calculated parameters like HOMO/LUMO energies can be used as descriptors of reactivity. techno-press.org
Environmental Fate and Transport of 1 Tritetracontene
Volatilization Dynamics from Environmental Compartments
Due to its high molecular weight and corresponding low vapor pressure, 1-Tritetracontene is expected to have negligible volatility from water and soil surfaces. The tendency of a chemical to volatilize is governed by its Henry's Law Constant, which is a function of its vapor pressure and water solubility. For very long-chain hydrocarbons, these values are extremely low, effectively precluding volatilization as a significant environmental transport pathway. Any atmospheric presence of analogous large hydrocarbons is typically associated with adsorption to particulate matter rather than existing in a gaseous state.
Table 1: Estimated Physicochemical Properties Influencing Volatilization of 1-Tritetracontene
This table presents estimated values based on trends for long-chain alkenes. Actual experimental values may differ.
| Property | Estimated Value | Implication for Volatilization |
| Molecular Weight | 603.15 g/mol | Extremely high, leading to very low vapor pressure. |
| Vapor Pressure | Extremely low (< 10⁻¹⁰ Pa) | Negligible tendency to escape from solid or liquid phases into the air. |
| Water Solubility | Very low (< 1 µg/L) | Low potential for dissolution in water, but also contributes to a low Henry's Law Constant. |
| Henry's Law Constant | Very low | Indicates that volatilization from water bodies will be an insignificant process. |
Biotic Transformation and Biodegradation Pathways
The biodegradation of long-chain alkenes is a known metabolic process for various microorganisms found in diverse environments. nih.govresearchgate.net While specific rates for 1-Tritetracontene are unknown, the general mechanisms for similar molecules have been studied. The low water solubility and high sorption tendency of such large molecules can limit their bioavailability to microorganisms, often making biodegradation a slow process. globalsciencebooks.info
Under aerobic conditions, the microbial degradation of long-chain n-alkenes is typically initiated by monooxygenase enzymes. These enzymes attack the terminal double bond or the terminal methyl group of the alkyl chain.
Oxidation of the Double Bond: The primary pathway for 1-alkenes involves the oxidation of the terminal double bond to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid.
Terminal Oxidation: An alternative initial step is the oxidation of the terminal methyl group at the opposite end of the molecule to form a primary alcohol, which is then oxidized to a fatty acid.
Once the corresponding fatty acid is formed, it can be metabolized through the β-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production. Several bacterial genera, including Pseudomonas and Geobacillus, have been shown to degrade long-chain alkanes, and similar capabilities are expected for long-chain alkenes. globalsciencebooks.infonih.gov
Anaerobic biodegradation of hydrocarbons is generally a much slower process than aerobic degradation. For long-chain alkanes, a common activation mechanism involves the addition of the hydrocarbon to fumarate, a reaction catalyzed by alkylsuccinate synthase. acs.org This pathway has been primarily studied for alkanes, but similar initial reactions could be plausible for alkenes.
Sulfate-reducing bacteria have demonstrated the ability to degrade long-chain n-alkanes (up to C₃₄) under anaerobic conditions. acs.org Studies have also shown that some hyperthermophilic archaea, such as Archaeoglobus fulgidus, can oxidize n-alk-1-enes (up to C₂₁:₁) in the absence of oxygen. nih.gov The end products of this metabolism are typically carbon dioxide and sulfide. nih.gov Given these findings, it is conceivable that microorganisms capable of anaerobically degrading 1-Tritetracontene exist, particularly in environments like petroleum reservoirs or contaminated sediments where oxygen is absent. acs.orgnih.gov
Sorption to Soil and Sediment Matrices
Due to its nonpolar nature and extremely low water solubility, 1-Tritetracontene will have a very strong tendency to sorb to organic matter in soil and sediment. This process is driven by hydrophobic interactions. The extent of sorption for organic compounds is often quantified by the organic carbon-water partition coefficient (Koc). For a large hydrocarbon like 1-Tritetracontene, the Koc value is expected to be very high.
This high sorption affinity means that 1-Tritetracontene will be largely immobile in the subsurface environment. It will not readily leach from soil into groundwater and will be predominantly associated with the solid phase in aquatic systems, accumulating in sediments. The strong binding to soil and sediment particles also reduces the compound's bioavailability for microbial degradation and uptake by organisms. nih.gov The physical conformation and accessibility of soil organic matter can influence the sorption process, with certain components potentially blocking high-affinity sorption sites. nih.gov
Table 2: Estimated Sorption and Mobility Characteristics of 1-Tritetracontene
This table presents estimated values based on trends for hydrophobic organic compounds. Actual experimental values may differ.
| Property | Estimated Value | Implication for Environmental Mobility |
| Log Kow (Octanol-Water Partition Coefficient) | > 15 | Extremely hydrophobic; strong tendency to partition from water into organic phases like soil organic carbon and lipids. |
| Log Koc (Organic Carbon-Water Partition Coefficient) | > 8 | Very strong binding to soil and sediment organic matter. |
| Mobility in Soil | Immobile | Unlikely to leach into groundwater or move significantly from the point of contamination. |
Environmental Persistence and Mobility Assessment
The environmental persistence and mobility of a chemical compound are determined by a combination of its physical and chemical properties and its susceptibility to various degradation processes. For 1-tritetracontene, its high molecular weight, long carbon chain, and non-polar nature are key factors influencing its behavior in the environment.
Persistence:
Due to its chemical structure, 1-tritetracontene is expected to be persistent in the environment. Its resistance to hydrolysis, as discussed in the previous section, contributes to its persistence. While data specific to 1-tritetracontene is limited, information on similar long-chain alkanes and alkenes suggests that biodegradation is the most likely degradation pathway, albeit a slow one.
Biodegradation: Microorganisms capable of degrading long-chain hydrocarbons exist in the environment. The degradation of long-chain n-alkanes has been observed in various bacterial species. However, the rate of biodegradation generally decreases with increasing chain length. The low bioavailability of large, hydrophobic molecules like 1-tritetracontene, due to their low water solubility and strong adsorption to soil and sediment, can further limit the rate of microbial degradation.
Mobility:
The mobility of 1-tritetracontene in the environment is expected to be very low. This is primarily due to its physicochemical properties:
Water Solubility: As a large hydrocarbon, 1-tritetracontene has extremely low water solubility. This significantly limits its potential for transport in aqueous systems.
Soil and Sediment Adsorption: The high lipophilicity of 1-tritetracontene, which can be estimated by a high octanol-water partition coefficient (Kow), indicates a strong tendency to adsorb to organic matter in soil and sediment. This high adsorption potential effectively immobilizes the compound in the terrestrial and sedimentary compartments.
Vapor Pressure: The vapor pressure of 1-tritetracontene is expected to be very low, minimizing its potential for volatilization and atmospheric transport.
The following table summarizes the estimated environmental fate parameters for 1-tritetracontene, based on its structure and data for analogous long-chain hydrocarbons.
| Parameter | Estimated Value/Behavior | Implication |
| Water Solubility | Extremely Low | Low potential for aquatic transport |
| Vapor Pressure | Very Low | Low potential for atmospheric transport |
| Octanol-Water Partition Coefficient (Log Kow) | High | Strong adsorption to soil and sediment; potential for bioaccumulation |
| Soil Adsorption Coefficient (Koc) | High | Very low mobility in soil |
| Biodegradation | Slow | High persistence in the environment |
| Hydrolysis | Negligible | Contributes to high persistence |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Tritetracontene?
- Methodology: Synthesis should follow reproducible protocols, with detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires advanced spectroscopic techniques (e.g., NMR, FTIR) and chromatographic purity validation. For novel compounds, provide full spectral data and elemental analysis to confirm molecular identity .
- Example Table:
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts, coupling constants |
| FTIR | Functional group analysis | Absorption bands (cm⁻¹) |
| HPLC | Purity assessment | Retention time, peak resolution |
Q. How can researchers establish structure-property relationships for 1-Tritetracontene?
- Methodology: Conduct systematic studies varying substituents or reaction conditions. Use computational tools (e.g., DFT calculations) to predict electronic properties, complemented by experimental validation (e.g., UV-Vis spectroscopy for absorption profiles). Cross-reference findings with literature on analogous compounds to identify trends .
Q. What statistical approaches ensure reliability in toxicity or bioactivity assays for 1-Tritetracontene?
- Methodology: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design assays. Use dose-response models and confidence intervals (e.g., 95% CI) to quantify uncertainty. Ensure statistical power (>80%) to detect biologically significant effects, avoiding Type I/II errors .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical data for 1-Tritetracontene?
- Methodology: Perform meta-analysis of conflicting datasets, assessing experimental variables (e.g., solvent polarity, measurement techniques). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. Validate findings via independent replication and sensitivity analysis .
- Example Table:
| Study | Solvent Used | Melting Point (°C) | Discrepancy Analysis |
|---|---|---|---|
| A | Dichloromethane | 142–144 | Polar solvent interactions |
| B | Hexane | 138–140 | Non-polar environment effects |
Q. What strategies optimize computational modeling of 1-Tritetracontene’s reaction mechanisms?
- Methodology: Combine molecular dynamics (MD) simulations with quantum mechanical (QM) methods to map energy barriers. Validate transition states using experimental kinetics data. Address limitations (e.g., solvent effects) via implicit/explicit solvation models .
Q. How can ecological impact studies for 1-Tritetracontene address data gaps in long-term environmental persistence?
- Methodology: Design longitudinal field studies with controlled variables (e.g., pH, microbial activity). Use LC-MS/MS for trace detection and isotopic labeling to track degradation pathways. Cross-validate with lab-scale microcosm experiments .
Methodological Best Practices
- Avoiding Ambiguity: Frame questions to examine causal relationships (e.g., "How does X influence Y?" rather than "What is Y?"). Use operational definitions for variables (e.g., "bioactivity" defined as IC₅₀ values) .
- Data Synthesis: Integrate qualitative (e.g., mechanistic hypotheses) and quantitative (e.g., regression models) approaches. Use tools like PRISMA for systematic literature reviews .
- Ethical Compliance: Obtain institutional approval for studies involving hazardous materials. Disclose conflicts of interest and raw data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
